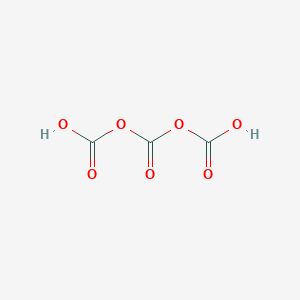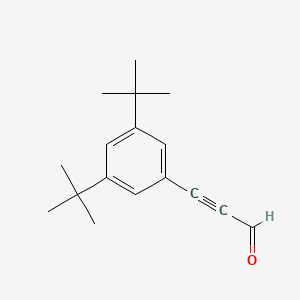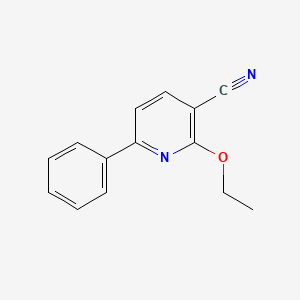
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 6-methylpyridin-2-yl groups and a phenyl group attached to a central pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with 6-methyl-2-pyridine methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the synthesis of similar pyridine derivatives, offering a more sustainable and environmentally friendly approach .
化学反応の分析
Types of Reactions
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in tetrahydrofuran (THF).
Substitution: Various halogenating agents and nucleophiles in solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique catalytic or electronic properties. These complexes can participate in various chemical reactions, facilitating processes such as polymerization or oxidation-reduction reactions .
類似化合物との比較
Similar Compounds
2,6-Bis(NH-benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups instead of methylpyridine.
2,6-Bis(N-methyl-benzimidazol-2-yl)pyridine: Contains N-methyl-benzimidazole groups, offering different electronic properties.
Uniqueness
2,6-Bis(6-methylpyridin-2-YL)-4-phenylpyridine is unique due to its combination of 6-methylpyridin-2-yl and phenyl groups, which provide distinct steric and electronic characteristics. These properties make it particularly effective as a ligand in forming stable and catalytically active metal complexes .
特性
CAS番号 |
180526-64-1 |
|---|---|
分子式 |
C23H19N3 |
分子量 |
337.4 g/mol |
IUPAC名 |
2,6-bis(6-methylpyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-8-6-12-20(24-16)22-14-19(18-10-4-3-5-11-18)15-23(26-22)21-13-7-9-17(2)25-21/h3-15H,1-2H3 |
InChIキー |
IESWLALHJIAKAW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

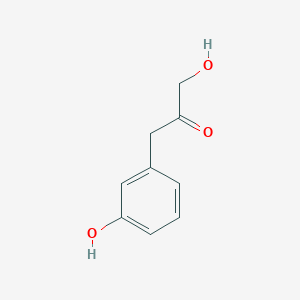
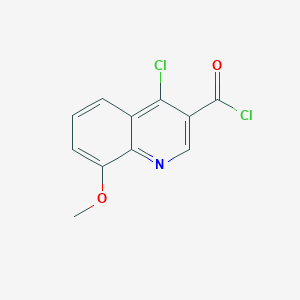
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


